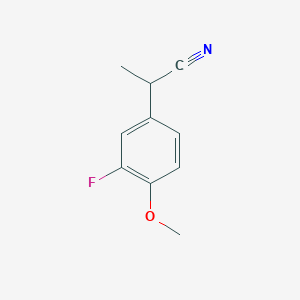

![molecular formula C16H13ClF3NO5S B2874360 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide CAS No. 1105235-15-1](/img/structure/B2874360.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

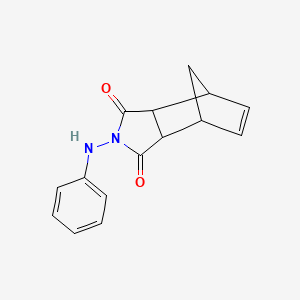

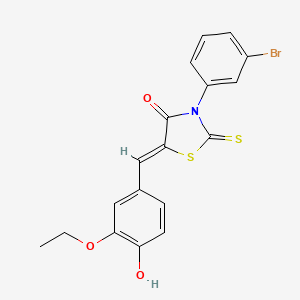

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis typically involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide” has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied . The reaction typically involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Applications De Recherche Scientifique

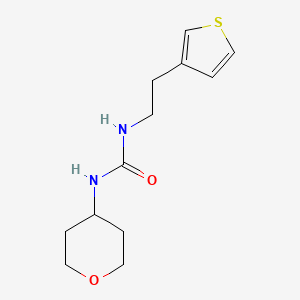

Synthesis and Characterization for Therapeutic Applications

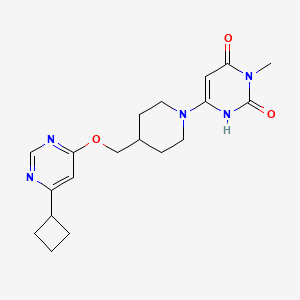

One study discusses the synthesis and characterization of derivatives of celecoxib, which include compounds related to "N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide". These compounds have been evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The study found that specific derivatives exhibited promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

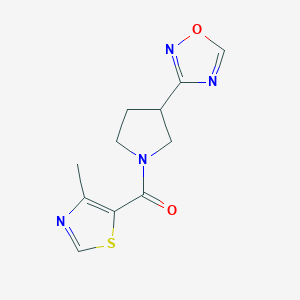

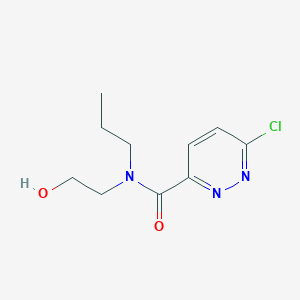

Transfer Hydrogenation Catalysis

Another application is in the field of catalysis, where derivatives of "this compound" have been utilized. A study describes the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones. These catalysts, derived from sulfonamide derivatives, enable efficient hydrogen transfer reactions, which can be conducted in air without the need for dried and degassed substrates, highlighting their potential in green chemistry applications (Ruff et al., 2016).

Antitumor Activity and Molecular Modeling

Research into the antitumor activity of novel benzenesulfonamide derivatives has shown significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells. Molecular docking and quantitative structure–activity relationship (QSAR) studies on these compounds have provided insights into their potential mechanisms of action and have highlighted the role of specific structural features in their antitumor efficacy (Tomorowicz et al., 2020).

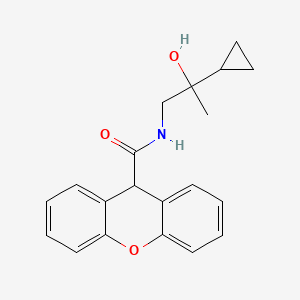

Cerebral Vasospasm Prevention

Further, derivatives of this chemical compound have been investigated for their potential in preventing cerebral vasospasm, a serious complication following subarachnoid hemorrhage. Studies have demonstrated the effectiveness of certain endothelin receptor antagonists in reducing the magnitude of vasospasm, suggesting a new avenue for therapeutic intervention in such conditions (Zuccarello et al., 1996).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antitumor properties , suggesting potential targets within cancer cell lines.

Mode of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines .

Biochemical Pathways

Given the antitumor properties of related compounds , it can be inferred that this compound may interact with pathways involved in cell proliferation and survival.

Result of Action

, related compounds have been shown to exhibit potent activities against certain cancer cell lines. This suggests that this compound may also have potential antitumor effects.

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO5S/c17-12-3-1-10(16(18,19)20)7-15(12)27(22,23)21-5-6-24-11-2-4-13-14(8-11)26-9-25-13/h1-4,7-8,21H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKZXRBCOMEOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874277.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)

![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)

![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)

![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)

![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)